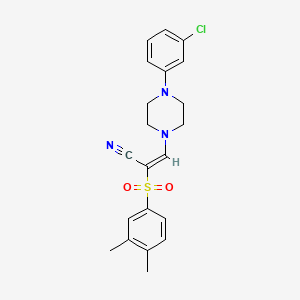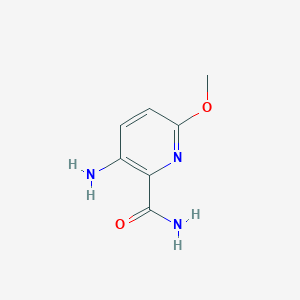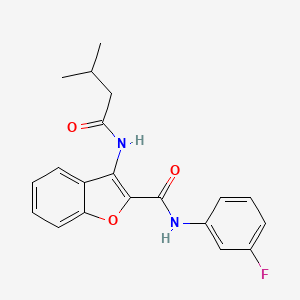![molecular formula C25H31N5O2S B2507167 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932338-91-5](/img/structure/B2507167.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide" is a complex molecule that is likely to be a part of a class of polyfunctionally substituted heterocyclic compounds. These compounds are of significant interest due to their potential biological activities, particularly as antitumor agents.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a precursor for synthesizing a variety of heterocyclic derivatives . These derivatives include rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The synthetic pathways involve regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reactivity .
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by the presence of multiple heterocyclic rings, including a pyrazolo[4,3-d]pyrimidin moiety. This core structure is known to be versatile in heterocyclic synthesis, as seen in the synthesis of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine and pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives . The presence of substituents such as the 4-methylbenzyl group and the thioacetamide moiety would contribute to the molecule's complexity and potential biological activity.
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the cyanoacetamide derivatives are known to react with arylaldehydes and malononitrile to form novel pyridine and pyrimidine moieties . The reactivity of such compounds can be exploited in the synthesis of diverse heterocyclic systems, which can be further functionalized or used in various chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide" are not provided, related compounds exhibit properties that make them suitable for biological investigations. The synthesized heterocyclic compounds generally have high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The physical properties such as solubility, melting point, and stability would depend on the specific substituents and the overall molecular structure.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds using structural analogs of the mentioned compound as precursors. These synthesized compounds include thiopyrimidine, thiazolopyrimidine, pyrazole, and other derivatives with potential antimicrobial activities. For example, the study by Hawas et al. (2012) reports on the synthesis of various N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone, demonstrating their antimicrobial properties (Hawas, Al-Omar, Amr, & Hammam, 2012).
Antitumor and Insecticidal Assessments
Several studies have also explored the antitumor and insecticidal potentials of compounds derived from or related to the chemical structure . Shams et al. (2010) investigated the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlighting their significant inhibitory effects on various human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety, assessing their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Activity
The study by Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including structural analogs of the compound , and evaluated their antioxidant activities. This research highlights the importance of hydrogen bonding in the self-assembly process of these complexes and their significant antioxidant properties (Chkirate et al., 2019).
Antibacterial Evaluation
Moreover, compounds containing sulfonamido moieties derived from similar structural frameworks have been synthesized and evaluated for their antibacterial properties, showing high activities against various microbial strains. Azab, Youssef, and El-Bordany (2013) reported the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their suitability as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-3-29-16-21-23(28-29)24(32)30(15-20-11-9-18(2)10-12-20)25(27-21)33-17-22(31)26-14-13-19-7-5-4-6-8-19/h7,9-12,16H,3-6,8,13-15,17H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMIQRMGHLUESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCCC3=CCCCC3)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)
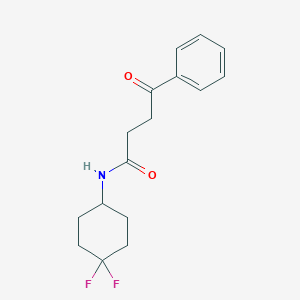


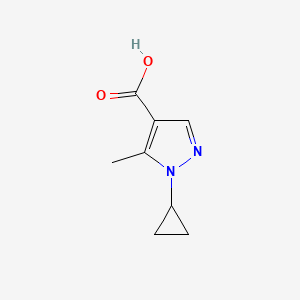

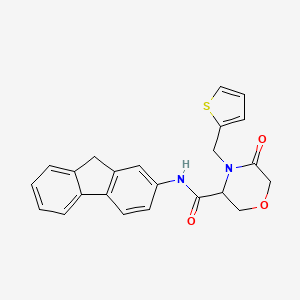

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
